molecular formula C13H18N2O4 B13733324 [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate CAS No. 19961-61-6

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate

Cat. No.: B13733324
CAS No.: 19961-61-6
M. Wt: 266.29 g/mol
InChI Key: IHMONZYYTNHVBE-UHFFFAOYSA-N
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Description

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.293 g/mol. This compound is known for its unique structure, which includes a methoxycarbonylamino group attached to a phenyl ring and an N-(2-methylpropyl)carbamate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate typically involves the reaction of 3-aminobenzoic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [3-(methoxycarbonylamino)phenyl] N-(2-ethylpropyl)carbamate
  • [3-(methoxycarbonylamino)phenyl] N-(2-methylbutyl)carbamate
  • [3-(methoxycarbonylamino)phenyl] N-(2-methylpentyl)carbamate

Uniqueness

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

19961-61-6

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate

InChI

InChI=1S/C13H18N2O4/c1-9(2)8-14-12(16)19-11-6-4-5-10(7-11)15-13(17)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

IHMONZYYTNHVBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)OC1=CC=CC(=C1)NC(=O)OC

Origin of Product

United States

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